![molecular formula C18H25N3O3S B5514525 5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide
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Description
The chemical compound belongs to a class of organic compounds known for their intricate molecular structures and potential for various applications, including medicinal chemistry and material science. The synthesis and analysis of such compounds require a deep understanding of organic synthesis techniques, molecular structure analysis, and the physicochemical properties that govern their reactivity and interactions.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step synthetic routes, starting from simpler precursors. For compounds similar to the one mentioned, synthesis typically involves the construction of the tetrahydrothienopyridine core, followed by functionalization with appropriate substituents. Polycondensation reactions and the use of specific catalysts or reagents are common in building such molecular architectures (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
Molecular structure analysis involves various spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms within the compound. X-ray crystallography can also provide detailed insights into the molecular geometry and intermolecular interactions, crucial for understanding the compound's chemical behavior.
Chemical Reactions and Properties
The reactivity of a compound like "5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide" is influenced by its functional groups. Reactions may include nucleophilic substitutions at the carbonyl or amide groups, or electrophilic substitutions on the thienopyridine ring. The presence of the piperidinyl and dimethylamino groups may also offer sites for further chemical modifications (Gein et al., 2009).
Scientific Research Applications
Synthesis of Novel Heterocycles
Research has delved into the synthesis of novel heterocycles, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems. These compounds have been synthesized through various methods involving key intermediates that could be structurally related to the compound . For instance, compounds have been prepared from precursors through reactions with carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives. These synthetic pathways are crucial for developing new molecules with potential pharmaceutical or material applications (Bakhite et al., 2005).
Antimicrobial Activity
Some studies focus on the antimicrobial activity of pyridothienopyrimidines and related compounds. These molecules have been synthesized and tested in vitro for their potential to inhibit the growth of various microbial strains. Such research is indicative of the potential pharmaceutical applications of complex heterocycles, including the compound , in developing new antimicrobial agents (Abdel-rahman et al., 2002).
properties
IUPAC Name |
5-(1-ethyl-6-oxopiperidine-3-carbonyl)-N,N-dimethyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-4-20-10-12(5-6-16(20)22)17(23)21-8-7-14-13(11-21)9-15(25-14)18(24)19(2)3/h9,12H,4-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFVXQPBUONWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CCC1=O)C(=O)N2CCC3=C(C2)C=C(S3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide |
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